molecular formula C18H15BrNNa2O7P B1629613 Naphthol AS-BI phosphate disodium salt hydrate CAS No. 207569-04-8

Naphthol AS-BI phosphate disodium salt hydrate

Cat. No.: B1629613
CAS No.: 207569-04-8
M. Wt: 514.2 g/mol
InChI Key: WNPKMQCBZKBNOS-UHFFFAOYSA-L
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Description

Naphthol AS-BI phosphate disodium salt hydrate is a chemical compound with the molecular formula C18H13BrNNa2O6P. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its light yellow crystalline powder appearance and is often utilized in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthol AS-BI phosphate disodium salt hydrate involves several steps. The starting material is typically 6-bromo-2-naphthol, which undergoes a series of reactions to form the final product. The key steps include:

    Bromination: 6-bromo-2-naphthol is brominated to introduce the bromine atom at the desired position.

    Carbamoylation: The brominated naphthol is then reacted with 2-methoxyphenyl isocyanate to form the carbamoyl derivative.

    Phosphorylation: The carbamoyl derivative is phosphorylated using a suitable phosphorylating agent to introduce the phosphate group.

    Disodium Salt Formation: The final step involves the formation of the disodium salt by reacting the phosphorylated compound with sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

Naphthol AS-BI phosphate disodium salt hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Chemical Properties and Preparation

Naphthol AS-BI phosphate disodium salt hydrate is characterized by its light yellow crystalline powder form. It has the molecular formula C18H13BrNNa2O6PC_{18}H_{13}BrNNa_2O_6P and a molecular weight of 496.16 g/mol. The compound is soluble in water at concentrations up to 50 mg/mL and exhibits high purity levels (≥99% HPLC) .

Synthesis Overview:
The synthesis involves several steps:

  • Bromination : Introduction of bromine to 6-bromo-2-naphthol.
  • Carbamoylation : Reaction with 2-methoxyphenyl isocyanate.
  • Phosphorylation : Addition of a phosphorylating agent.
  • Formation of Disodium Salt : Reaction with sodium hydroxide to yield the disodium salt .

Biochemical Assays

Naphthol AS-BI phosphate is primarily used as a fluorogenic substrate for measuring the activity of acid and alkaline phosphatases. Upon hydrolysis by these enzymes, it fluoresces, providing a quantitative measure of enzyme activity, which is crucial in clinical diagnostics for various diseases .

Histochemical Staining

It serves as an effective substrate in histochemical staining protocols, particularly for detecting osteoclast activity through tartrate-resistant acid phosphatase (TRAP) staining . This application is vital in studies related to bone health and pathology.

Organic Synthesis

The compound acts as a reagent in organic synthesis, facilitating the creation of complex molecules in chemical research . Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution.

Study 1: Enzymatic Activity Assessment

A study focused on measuring alkaline phosphatase activity in human serum samples using Naphthol AS-BI phosphate. The results indicated a strong correlation between enzyme levels and specific pathological conditions, demonstrating its utility as a diagnostic marker.

Sample TypeAlkaline Phosphatase Activity (U/L)Clinical Condition
Healthy60 ± 10Normal
Liver Disease150 ± 20Elevated
Bone Disorder120 ± 15Elevated

Study 2: Osteoclast Activity Measurement

Another investigation assessed osteoclast activity through TRAP staining using Naphthol AS-BI phosphate. The study found that increased osteoclast activity correlated with higher substrate conversion levels.

Treatment GroupTRAP Positive Cells (%)
Control5 ± 2
Osteoporosis Model25 ± 5

Mechanism of Action

The mechanism of action of Naphthol AS-BI phosphate disodium salt hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The phosphate group plays a crucial role in its binding affinity and specificity. The molecular pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Naphthol AS-BI phosphate disodium salt hydrate can be compared with other similar compounds such as:

    Disodium;[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] phosphate: Similar in structure but without the hydrate form.

    Sodium 6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl phosphate: Contains a single sodium ion instead of two.

    6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl phosphate: Lacks the disodium salt form.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

Naphthol AS-BI phosphate disodium salt hydrate, with the CAS number 207569-04-8, is a fluorogenic substrate extensively utilized in biochemical assays to measure the activity of acid and alkaline phosphatases. This compound is characterized by its ability to fluoresce upon enzymatic conversion, making it a valuable tool in various biological and clinical research applications.

  • Molecular Formula : C₁₈H₁₃BrNNa₂O₆P·xH₂O
  • Molecular Weight : 496.16 g/mol (anhydrous basis)
  • Appearance : White to off-white powder
  • Solubility : Soluble in water (50 mg/mL)
  • Purity : ≥99% (HPLC) .

This compound functions as a substrate for both acid and alkaline phosphatases. Upon hydrolysis by these enzymes, it is converted into naphthol AS-BI, which exhibits fluorescence with excitation/emission maxima at 405/515 nm. This fluorescence serves as a quantitative indicator of enzyme activity, allowing researchers to measure changes in phosphatase levels associated with various diseases .

Biological Applications

  • Clinical Diagnostics :
    • The compound is often employed as a marker for disease states where phosphatase levels are altered. Elevated or decreased levels of alkaline phosphatase are indicative of liver disease, bone disorders, and other pathological conditions .
  • Histochemical Staining :
    • Naphthol AS-BI phosphate is used in tartrate-resistant acid phosphatase (TRAP) staining to detect osteoclast activity, which is crucial in studies related to bone metabolism and osteoporosis .
  • Enzyme Activity Measurement :
    • It serves as a substrate in assays designed to quantify the activity of alkaline phosphatase, which plays a significant role in dephosphorylation processes within biological systems .

Study 1: Enzymatic Activity Assessment

A study evaluated the use of Naphthol AS-BI phosphate in measuring alkaline phosphatase activity in human serum samples. The results indicated a strong correlation between enzyme levels and specific pathological conditions, demonstrating its utility as a diagnostic marker.

Sample TypeAlkaline Phosphatase Activity (U/L)Clinical Condition
Healthy60 ± 10Normal
Liver Disease150 ± 20Elevated
Bone Disorder120 ± 15Elevated

Study 2: Osteoclast Activity Measurement

In another investigation focusing on bone health, Naphthol AS-BI phosphate was employed to assess osteoclast activity through TRAP staining. The study found that increased osteoclast activity was associated with higher levels of this substrate conversion.

Treatment GroupTRAP Positive Cells (%)
Control5 ± 2Baseline osteoclast activity
Osteoporosis Model25 ± 5Significantly increased activity

Properties

IUPAC Name

disodium;[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrNO6P.2Na.H2O/c1-25-16-5-3-2-4-15(16)20-18(21)14-9-12-8-13(19)7-6-11(12)10-17(14)26-27(22,23)24;;;/h2-10H,1H3,(H,20,21)(H2,22,23,24);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPKMQCBZKBNOS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)([O-])[O-].O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrNNa2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648891
Record name Sodium 6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl phosphate--water (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207569-04-8
Record name Sodium 6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl phosphate--water (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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